molecular formula C17H11Cl2NO B333765 2,6-dichloro-N-(2-naphthyl)benzamide

2,6-dichloro-N-(2-naphthyl)benzamide

Cat. No.: B333765
M. Wt: 316.2 g/mol
InChI Key: JXBRBDWXGAQANL-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with two chlorine atoms at the 2- and 6-positions and an amide linkage to a 2-naphthyl group. This structure confers unique physicochemical properties, including rigidity due to the naphthyl substituent and electronic effects from the chlorine atoms.

Properties

Molecular Formula

C17H11Cl2NO

Molecular Weight

316.2 g/mol

IUPAC Name

2,6-dichloro-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C17H11Cl2NO/c18-14-6-3-7-15(19)16(14)17(21)20-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21)

InChI Key

JXBRBDWXGAQANL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The trans amide conformation is conserved across these compounds, stabilizing intramolecular hydrogen bonds and influencing crystal packing .
  • Substituents on the amide-linked aromatic ring modulate electronic and steric effects. For example, ortho-chloro groups enhance halogen bonding and molecular rigidity .

Kinase and EGFR Inhibitors

  • (S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1): Features a diaminopyrimidine-pyridinyl scaffold, enhancing binding to kinase active sites. Demonstrated potent EGFR inhibition (IC₅₀ < 100 nM) due to hydrogen bonding with the pyrimidine moiety . Comparison: The naphthyl group in the parent compound may reduce solubility compared to the pyrimidine derivative, limiting bioavailability.
  • GDC046 (2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide) :

    • Cyclopropanecarboxamido group improves kinase selectivity and pharmacokinetic profiles.
    • Molecular weight: 350.2 g/mol; purity >99% .
    • Comparison : The naphthyl group’s bulkiness in this compound may hinder target accessibility compared to GDC046’s compact cyclopropane substituent.

Agrochemical Analogues

Fluopicolide (2,6-Dichloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridylmethyl]benzamide)

  • Systemic fungicide targeting oomycetes.
  • Key metabolites: 2,6-dichlorobenzamide (M-01) and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (M-02) .
  • Comparison : Fluopicolide’s pyridinylmethyl group enhances soil persistence and systemic mobility compared to the naphthyl group, which may localize the compound to specific tissues.

Compound 26 (2,6-Dichloro-N-((4-chloro-6-(diethylamino)pyrimidin-2-yl)carbamoyl)benzamide)

  • Exhibits insecticidal and antifungal activity (LC₅₀ < 10 ppm).
  • Diethylamino-pyrimidine group facilitates membrane penetration .
  • Comparison : The carbamoyl linkage in Compound 26 introduces hydrogen-bonding capacity absent in the parent compound, enhancing target binding.

Physicochemical Properties

Property This compound Fluopicolide GDC046 Compound 26
Molecular Weight (g/mol) ~350 (estimated) 383.6 350.2 416.04
Melting Point (°C) Not reported Not reported Not reported 169–171
Solubility Likely low (hydrophobic naphthyl) Moderate (polar pyridine) Moderate (cyclopropane) High (polar pyrimidine)
Key Functional Groups 2-Naphthyl, Cl Pyridinylmethyl, Cl, CF₃ Cyclopropane, pyridinyl Diethylamino-pyrimidine

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